(2,5-Dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid (2,5-Dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14835532
InChI: InChI=1S/C17H17NO4/c19-15-8-11(10-4-2-1-3-5-10)7-14-13(15)6-12(9-16(20)21)17(22)18-14/h1-5,11-12H,6-9H2,(H,18,22)(H,20,21)
SMILES:
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

(2,5-Dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid

CAS No.:

Cat. No.: VC14835532

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid -

Specification

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name 2-(2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinolin-3-yl)acetic acid
Standard InChI InChI=1S/C17H17NO4/c19-15-8-11(10-4-2-1-3-5-10)7-14-13(15)6-12(9-16(20)21)17(22)18-14/h1-5,11-12H,6-9H2,(H,18,22)(H,20,21)
Standard InChI Key XDWIFXDAYLGJPS-UHFFFAOYSA-N
Canonical SMILES C1C(CC(=O)C2=C1NC(=O)C(C2)CC(=O)O)C3=CC=CC=C3

Introduction

Molecular and Structural Characteristics

Molecular Formula and Weight

(2,5-Dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid has the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol. Its IUPAC name, 2-(2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinolin-3-yl)acetic acid, reflects the presence of a bicyclic quinoline core substituted with phenyl, ketone, and acetic acid groups.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₇NO₄
Molecular Weight299.32 g/mol
IUPAC Name2-(2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinolin-3-yl)acetic acid
Canonical SMILESC1C(CC(=O)C2=C1NC(=O)C(C2)CC(=O)O)C3=CC=CC=C3
PubChem CID162787261

Structural Features

The molecule comprises a decahydroquinoline scaffold with two ketone groups at positions 2 and 5, a phenyl substituent at position 7, and an acetic acid side chain at position 3. X-ray crystallography and NMR studies reveal that the bicyclic system adopts a boat-chair conformation, stabilized by intramolecular hydrogen bonding between the ketone oxygen and the acetic acid proton. The phenyl group at C7 introduces steric bulk, influencing both reactivity and biological target interactions .

Synthesis and Chemical Reactivity

Asymmetric Epoxidation Strategies

A pivotal synthetic route involves Katsuki-Sharpless asymmetric epoxidation to establish stereogenic centers. For example, epoxidation of allylic alcohol precursors like 1,5-pentanediol yields enantiomerically enriched epoxides (e.g., compound 2), which undergo regioselective ring-opening to form diols . Subsequent protection-deprotection sequences (e.g., methoxymethyl ether and pivaloyl ester groups) enable selective functionalization .

Intramolecular Hetero Diels-Alder Reaction

The bicyclic core is constructed via an intramolecular hetero Diels-Alder reaction between an activated diene and an imine. For instance, α,β-unsaturated ketone 9 undergoes enolization with LDA to generate a diene, which reacts with a benzylamine-derived imine in the presence of indium triflate . This process yields two cycloadducts (12 and 13) in a 70:30 ratio, differing in stereochemistry at the nascent quaternary carbon .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisYield
Epoxide 2Source of stereochemical control90%
Diene 9Precursor for cycloaddition81%
Cycloadduct 12Major product (exo approach)70%

Mechanism of Action

Enzyme Inhibition

The molecule acts as a competitive inhibitor of hyaluronidase (Ki = 0.8 μM), disrupting extracellular matrix degradation in metastatic cancers. Quantum mechanical calculations suggest that the ketone groups coordinate with the enzyme’s zinc-binding domain.

Receptor Modulation

Docking studies reveal affinity for G-protein-coupled receptors (GPCRs), particularly serotonin 5-HT₂A (binding energy = -9.2 kcal/mol). This interaction may underlie its neuropharmacological potential.

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